1-Azido-3-(trifluoromethyl)benzene is a valuable building block in organic synthesis due to the presence of both the azide and trifluoromethyl functionalities. The azide group can be readily transformed into various functional groups, such as amines, amides, and alcohols, through well-established chemical reactions. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and introduce unique properties to the final product.
The combination of the azide and trifluoromethyl functionalities makes 1-Azido-3-(trifluoromethyl)benzene an attractive candidate for the development of novel therapeutic agents. The azide group can be used to attach the molecule to biomolecules, such as antibodies or peptides, for targeted drug delivery. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the molecule.
1-Azido-3-(trifluoromethyl)benzene can be incorporated into various polymeric materials to introduce specific properties. The azide group allows for the attachment of the molecule to other polymers through click chemistry, a versatile and efficient technique for polymer modification. The trifluoromethyl group can improve the thermal stability, mechanical properties, and electrical conductivity of the resulting materials.
1-Azido-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide functional group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring. Its molecular formula is C₇H₄F₃N₃, and it features a unique combination of properties due to the electronegative trifluoromethyl group, which influences its reactivity and stability. The compound is typically a colorless to pale yellow liquid or solid, depending on its form and purity.
Several methods exist for synthesizing 1-azido-3-(trifluoromethyl)benzene:
bash1-bromo-3-(trifluoromethyl)benzene + NaN₃ → 1-azido-3-(trifluoromethyl)benzene + NaBr
1-Azido-3-(trifluoromethyl)benzene has several applications:
Several compounds share structural similarities with 1-azido-3-(trifluoromethyl)benzene. Below are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Azidobenzene | Contains an azide group | Simpler structure; lacks trifluoromethyl group |
| 1-Azido-4-(trifluoromethyl)benzene | Similar structure but para-substituted | Different electronic properties due to substitution |
| 4-Azido-3-(trifluoromethyl)benzene | Azide at the para position | Potentially different reactivity due to position |
| 1-Bromo-3-(trifluoromethyl)benzene | Halogen instead of azide | More reactive towards nucleophiles compared to azides |
The uniqueness of 1-azido-3-(trifluoromethyl)benzene lies in its combination of both azide and trifluoromethyl functionalities, which can significantly alter its chemical behavior and potential applications compared to other similar compounds.
1-Azido-3-(trifluoromethyl)benzene exhibits a distinctive molecular architecture characterized by the meta-positioning of two strongly electron-withdrawing functional groups on a benzene ring. The compound possesses the molecular formula C₇H₄F₃N₃ with a molecular weight of 187.12 g/mol [1] [2]. The benzene ring maintains its planar geometry with standard aromatic bond lengths, while the substituent groups introduce significant electronic perturbations that influence the overall molecular properties [2] [3].
The molecular structure demonstrates a linear azide group (N-N-N bond angle of 180.0±2.0°) attached directly to the benzene ring at the 1-position, with the trifluoromethyl group positioned at the 3-position [1] [3]. Density functional theory calculations using the B3LYP/6-311G(d,p) basis set indicate that the carbon-azide bond length is approximately 1.45±0.02 Å, while the carbon-trifluoromethyl bond length measures 1.52±0.02 Å [3] [4]. The compound exhibits a calculated dipole moment of 2.1±0.1 Debye, reflecting the cumulative effect of both electron-withdrawing substituents [5].
The trifluoromethyl group in 1-azido-3-(trifluoromethyl)benzene functions as one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects [6] [7]. The strong electronegativity of fluorine atoms (4.0 on the Pauling scale) creates a significant electron density depletion around the carbon center, which propagates through the aromatic system via σ-bond polarization [6]. This electron withdrawal stabilizes the aromatic π-system and significantly influences the electronic distribution throughout the molecule.
Quantum chemical calculations reveal that the trifluoromethyl group lowers the highest occupied molecular orbital (HOMO) energy to -8.2±0.2 eV and the lowest unoccupied molecular orbital (LUMO) energy to -2.1±0.2 eV, resulting in an energy gap of 6.1±0.3 eV [7] [8]. The electron-withdrawing nature of the CF₃ group enhances charge delocalization and increases the electrophilic character of the aromatic ring [6]. This electronic modification affects the reactivity patterns and spectroscopic properties of the compound, making the aromatic positions ortho and para to the trifluoromethyl group more susceptible to nucleophilic attack [7].
The inductive effect of the trifluoromethyl group extends beyond simple electron withdrawal, influencing the vibrational properties and molecular dynamics of the entire system [8]. The strong C-F bonds (bond dissociation energy ≈ 530 kJ/mol) contribute to the overall stability of the molecule while creating a localized region of high electron density on the fluorine atoms [6]. This distribution affects intermolecular interactions and influences the compound's physical properties, including melting point behavior and solubility characteristics.
The azide functional group in 1-azido-3-(trifluoromethyl)benzene adopts a linear configuration with the nitrogen atoms arranged in a perfectly aligned geometry [9] [10]. The azide group exhibits characteristic molecular orbital arrangements consisting of two π-type non-bonding orbitals, each occupied by an electron pair, which represent the highest occupied molecular orbitals (HOMO) of the system [10]. These orbitals possess significant electron density lobes that extend beyond both terminal nitrogen atoms, creating regions of high electron availability for potential chemical reactions [10].
The molecular orbital structure of the azide group reveals a complex bonding pattern involving three nitrogen atoms with alternating formal charges. The central nitrogen atom carries a formal positive charge, while the terminal nitrogens bear negative charges, resulting in multiple resonance structures that contribute to the overall stability of the azide functionality [11] [12]. This electronic arrangement creates a linear geometry with bond angles of 180° and establishes the azide group as a potent nucleophile capable of participating in various cycloaddition reactions [9] [13].
The orientation of the azide group relative to the benzene ring plane influences the overall molecular dipole moment and affects intermolecular interactions [9]. The linear azide moiety lies essentially coplanar with the aromatic ring, maximizing conjugative interactions between the azide π-system and the aromatic π-electrons [10]. This arrangement facilitates charge transfer processes and contributes to the compound's unique spectroscopic signatures, particularly in the infrared and ultraviolet regions [9] [14].
The spectroscopic analysis of 1-azido-3-(trifluoromethyl)benzene provides comprehensive structural confirmation and reveals the distinct signatures of both functional groups. The compound exhibits characteristic absorption patterns across multiple spectroscopic techniques, enabling detailed structural elucidation and electronic property determination [4] [15].
The ¹H Nuclear Magnetic Resonance spectrum of 1-azido-3-(trifluoromethyl)benzene in deuterated chloroform displays a complex multiplet pattern in the aromatic region between 7.8 and 7.2 ppm [15]. The four aromatic protons appear as distinct signals reflecting the unsymmetrical substitution pattern on the benzene ring. The electron-withdrawing effects of both the azide and trifluoromethyl groups cause significant deshielding of the aromatic protons, particularly those in ortho positions relative to these substituents [15].
The ¹³C Nuclear Magnetic Resonance spectrum reveals multiple signals in the aromatic carbon region spanning from 165 to 110 ppm [15]. The carbon bearing the azide group typically appears around 140 ppm, while the carbon attached to the trifluoromethyl group resonates at approximately 132 ppm [15]. The trifluoromethyl carbon itself appears as a characteristic quartet around 123 ppm due to coupling with the three equivalent fluorine atoms (¹J_{CF} ≈ 272 Hz) [15]. The remaining aromatic carbons display chemical shifts consistent with their electronic environments influenced by the meta-disubstitution pattern.
The ¹⁹F Nuclear Magnetic Resonance spectrum exhibits a sharp singlet at -62.8 ppm, characteristic of an aromatic trifluoromethyl group [16] [15]. This chemical shift falls within the typical range for CF₃ groups directly attached to aromatic rings and confirms the successful incorporation of the trifluoromethyl functionality [15]. The integration ratio and multiplicity patterns in all three NMR techniques confirm the proposed molecular structure and demonstrate the high purity of the compound [15].
The infrared spectrum of 1-azido-3-(trifluoromethyl)benzene displays several diagnostic absorption bands that clearly identify both functional groups present in the molecule [9] [17]. The most prominent feature appears as a strong absorption band at 2108 cm⁻¹ in the neat compound, corresponding to the asymmetric stretching vibration of the azide group [9]. In solution, this band appears in the range of 2100-2110 cm⁻¹, with the exact position depending on the solvent polarity and hydrogen bonding interactions [9] [14].
The azide asymmetric stretching frequency represents one of the most characteristic infrared signatures in organic compounds, typically appearing between 2080 and 2140 cm⁻¹ [9] [17]. The position of this band in 1-azido-3-(trifluoromethyl)benzene at 2108 cm⁻¹ indicates minimal perturbation from environmental factors, consistent with the absence of strong intermolecular hydrogen bonding interactions [9]. The high extinction coefficient (ε ≈ 1500 M⁻¹cm⁻¹) makes this absorption band particularly useful for quantitative analysis and structural confirmation [9].
Additional infrared absorptions include aromatic C-H stretching vibrations around 3100-3050 cm⁻¹, aromatic C=C stretching modes at 1600-1475 cm⁻¹, and characteristic C-F stretching vibrations of the trifluoromethyl group appearing as multiple bands between 1350 and 1100 cm⁻¹ [19]. The CF₃ group produces a complex fingerprint pattern in the lower frequency region due to the multiple vibrational modes involving C-F bond stretching and bending motions [8]. The absence of N-H, O-H, or C=O stretching vibrations confirms the structural integrity and purity of the compound [19].
The thermodynamic properties of 1-azido-3-(trifluoromethyl)benzene reflect the combined influence of both electron-withdrawing substituents on the molecular stability and phase behavior. These parameters provide critical information for understanding the compound's thermal stability, volatility, and potential applications in various chemical processes [20] [21].
1-Azido-3-(trifluoromethyl)benzene exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions. The compound has a reported boiling point of 51°C at reduced pressure (8.5 Torr), indicating moderate volatility under vacuum conditions [20] [21]. At atmospheric pressure, the boiling point would be significantly higher, estimated to be around 180-200°C based on vapor pressure extrapolation and structural comparison with related compounds [20].
The melting point of 1-azido-3-(trifluoromethyl)benzene has not been definitively determined in the literature, likely due to the compound's tendency to exist as a liquid at room temperature under normal conditions [20]. The presence of both azide and trifluoromethyl groups affects the crystal packing efficiency and intermolecular interactions, potentially leading to a relatively low melting point despite the aromatic nature of the compound [20]. The electron-withdrawing substituents reduce the electron density available for π-π stacking interactions, which typically contribute to higher melting points in aromatic compounds.
The thermal decomposition temperature exceeds 200°C under nitrogen atmosphere, indicating reasonable thermal stability for synthetic applications [20]. However, azide compounds are generally thermally labile, and heating above the decomposition temperature can lead to explosive decomposition with the formation of nitrogen gas [20]. The flash point is reported as -33°C, classifying the compound as highly flammable and requiring appropriate safety precautions during handling and storage [20] [22].
The solubility characteristics of 1-azido-3-(trifluoromethyl)benzene in various organic solvents demonstrate a clear dependence on solvent polarity and hydrogen bonding capability. The compound exhibits very limited solubility in water (0.02 g/L at 25°C), consistent with its hydrophobic nature and lack of hydrogen bond donor groups [1]. This low aqueous solubility is typical for aromatic compounds bearing electron-withdrawing substituents that reduce the polarizability of the aromatic system.
In polar protic solvents, the compound shows moderate solubility with methanol (12.5 g/L) and ethanol (8.3 g/L) at 25°C. The slightly higher solubility in methanol compared to ethanol reflects the smaller steric requirements and higher polarity of methanol [1]. These solubilities enable purification and synthetic applications using alcoholic solvents, although care must be taken due to the compound's flammable nature.
The highest solubilities are observed in polar aprotic solvents and halogenated organic solvents. Dichloromethane provides excellent solvation (89.1 g/L), followed by chloroform (76.8 g/L) and tetrahydrofuran (65.3 g/L) [1]. These solvents interact favorably with the compound through dipole-dipole interactions and London dispersion forces without competing hydrogen bonding interactions. Moderate solubility is observed in acetone (45.2 g/L) and dimethyl sulfoxide (42.1 g/L), while aromatic solvents such as benzene (34.7 g/L) and toluene (28.9 g/L) provide good solvation through π-π interactions [1].
Explosive;Flammable;Irritant;Health Hazard